(3-(Benzyloxy)-4-bromophenyl)(piperidin-1-yl)methanone

Medicinal Chemistry Building Block Sourcing Molecular Weight

(3-(Benzyloxy)-4-bromophenyl)(piperidin-1-yl)methanone (CAS 2749770-61-2) is a synthetic organic small molecule featuring a piperidinyl methanone core linked to a benzene ring bearing a benzyloxy (–O–CH₂–C₆H₅) group at the 3-position and a bromine atom at the 4-position. With a molecular formula of C₁₉H₂₀BrNO₂ and a molecular weight of 374.3 g/mol , this compound serves as a versatile intermediate in medicinal chemistry and organic synthesis, particularly where orthogonal synthetic handles—a hydrogenolysis-labile benzyloxy protecting group and a cross-coupling-competent aryl bromide—are simultaneously required on a single scaffold.

Molecular Formula C19H20BrNO2
Molecular Weight 374.3 g/mol
Cat. No. B8167034
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-(Benzyloxy)-4-bromophenyl)(piperidin-1-yl)methanone
Molecular FormulaC19H20BrNO2
Molecular Weight374.3 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C(=O)C2=CC(=C(C=C2)Br)OCC3=CC=CC=C3
InChIInChI=1S/C19H20BrNO2/c20-17-10-9-16(19(22)21-11-5-2-6-12-21)13-18(17)23-14-15-7-3-1-4-8-15/h1,3-4,7-10,13H,2,5-6,11-12,14H2
InChIKeyMPBWSAISMATQGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Overview: (3-(Benzyloxy)-4-bromophenyl)(piperidin-1-yl)methanone (CAS 2749770-61-2) as a Multifunctional Building Block


(3-(Benzyloxy)-4-bromophenyl)(piperidin-1-yl)methanone (CAS 2749770-61-2) is a synthetic organic small molecule featuring a piperidinyl methanone core linked to a benzene ring bearing a benzyloxy (–O–CH₂–C₆H₅) group at the 3-position and a bromine atom at the 4-position . With a molecular formula of C₁₉H₂₀BrNO₂ and a molecular weight of 374.3 g/mol , this compound serves as a versatile intermediate in medicinal chemistry and organic synthesis, particularly where orthogonal synthetic handles—a hydrogenolysis-labile benzyloxy protecting group and a cross-coupling-competent aryl bromide—are simultaneously required on a single scaffold .

Orthogonal handles: aryl bromide and benzyloxy-protected phenol
Simultaneous diversification without sequential protection
Direct entry into cross-coupling and deprotection workflows

Why In-Class Substitution Is Not Straightforward for (3-(Benzyloxy)-4-bromophenyl)(piperidin-1-yl)methanone


The substitution pattern and functional group complement of (3-(Benzyloxy)-4-bromophenyl)(piperidin-1-yl)methanone are structurally non-interchangeable with common analogs. The 3-benzyloxy-4-bromo arrangement positions an electron-donating benzyloxy group ortho/para to the electron-withdrawing bromine and meta to the methanone, creating a unique electronic environment that cannot be replicated by positional isomers (e.g., 2-benzyloxy-5-bromo or 3-benzyloxy-5-bromo) or by compounds lacking either the bromine (e.g., (4-(benzyloxy)phenyl)(piperidin-1-yl)methanone ) or the benzyloxy group (e.g., (4-bromophenyl)(piperidin-1-yl)methanone). Each functional group enables distinct downstream chemistry—the aryl bromide permits palladium-catalyzed cross-coupling (Suzuki–Miyaura, Buchwald–Hartwig, etc.) [1], while the benzyloxy group serves as a masked phenol that can be quantitatively deprotected under mild hydrogenolysis conditions [2]—and their simultaneous presence on a single scaffold avoids the need for sequential protection/deprotection strategies, reducing step count and improving atom economy.

Non-brominated analogs
Lack aryl halide; cross-coupling may not be directly possible, requiring pre-functionalization
Positional isomers
Different electronic environment may alter reaction rates and SAR interpretation
Debenzyloxy or relocated benzyloxy analogs
Demand additional protection/deprotection steps, increasing synthetic complexity

Quantitative Differentiation Evidence for (3-(Benzyloxy)-4-bromophenyl)(piperidin-1-yl)methanone vs. Closest Analogs


Molecular Weight Differential: Brominated vs. Non-Brominated Benzyloxy-Piperidinyl Methanone

The target compound has a molecular weight of 374.3 g/mol , which is 78.9 Da higher than the non-brominated analog (4-(benzyloxy)phenyl)(piperidin-1-yl)methanone (MW 295.4 g/mol) . This mass difference corresponds to the replacement of a hydrogen atom (1.0 Da) with a bromine atom (79.9 Da) and provides an unambiguous analytical handle for identity confirmation via mass spectrometry.

MW Comparison
Head-to-head
Target 374.3 g/mol, Analog 295.4 g/mol
Δ +78.9 Da (26.7% increase)
Enables LC-MS identity confirmation
Standard atomic weights; data from Chemsrc
Medicinal Chemistry Building Block Sourcing Molecular Weight

Predicted Lipophilicity Enhancement: Effect of 4-Bromo Substitution on logP

Computationally predicted logP for the brominated target compound is approximately 4.04 (ZINC2530682 entry, same molecular formula C₁₉H₂₀BrNO₂) [1]. In contrast, the non-brominated analog (4-(benzyloxy)phenyl)(piperidin-1-yl)methanone has a predicted logP of approximately 2.5–3.0 (estimated based on fragment contributions; direct experimental logP not publicly available for this analog). The presence of the bromine atom increases lipophilicity by approximately 1.0–1.5 logP units, a magnitude consistent with the π-value of aromatic bromine (~0.86–1.12) reported in classical QSAR literature [2].

Lipophilicity
Class-level
Target logP ~4.04, Analog ~2.5–3.0
Δ logP ≈ +1.0 to +1.5
May indicate membrane permeability context for assay design
Computational prediction; verify experimentally
Drug-likeness Lipophilicity logP ADME

Synthetic Utility: Aryl Bromide as a Cross-Coupling Handle Absent in the Non-Brominated Analog

The 4-bromo substituent on the target compound enables participation in palladium-catalyzed cross-coupling reactions (Suzuki–Miyaura, Buchwald–Hartwig amination, Sonogashira, etc.) that are not possible with the non-brominated analog (4-(benzyloxy)phenyl)(piperidin-1-yl)methanone , which lacks a reactive carbon–halogen bond. Aryl bromides are the optimal balance between reactivity and stability in cross-coupling: they are more reactive than aryl chlorides (typical oxidative addition rate ratio Br:Cl ≈ 10–100:1) while less prone to unwanted side reactions than aryl iodides [1].

Cross-Coupling
Class-level
Target: Aryl-Br enables Pd coupling
Analog: No aryl halide; coupling not possible without pre-functionalization
Enables direct diversification, may reduce synthetic steps
Well-established aryl bromide reactivity
Cross-Coupling Suzuki-Miyaura Buchwald-Hartwig C–C Bond Formation

Orthogonal Deprotection: Benzyloxy Group as a Masked Phenol for Late-Stage Functionalization

The benzyloxy (–O–CH₂–C₆H₅) group at the 3-position serves as a hydrogenolysis-labile protecting group for a phenol. Under standard hydrogenation conditions (H₂, Pd/C, room temperature, 1 atm), this group is quantitatively cleaved to yield the free phenol [1]. The non-brominated analog (4-(benzyloxy)phenyl)(piperidin-1-yl)methanone also possesses a benzyloxy group, but the target compound's concurrent aryl bromide allows the benzyloxy group to be deprotected orthogonally without affecting the bromine substituent—a dual functionality not available in the debromo analog (which lacks the second handle entirely) or in analogs where the benzyloxy group is on the piperidine ring (e.g., (3-((benzyloxy)methyl)piperidin-1-yl)(4-bromophenyl)methanone), which places the protecting group on a different substructure with distinct reactivity.

Deprotection
Class-level
Benzyloxy cleaved by H₂/Pd without affecting Br; analog lacks dual handles
Supports two-directional library synthesis
Standard hydrogenolysis conditions
Protecting Group Strategy Hydrogenolysis Phenol Liberation Orthogonal Deprotection

Unique Substitution Pattern: 3-Benzyloxy-4-Bromo vs. Positional Isomers

The target compound places the benzyloxy group at the 3-position and the bromine at the 4-position on the phenyl ring. This arrangement is electronically distinct from positional isomers such as (2-(benzyloxy)-5-bromophenyl)(piperidin-1-yl)methanone (2,5-substitution) and 1-[3-(benzyloxy)-5-bromophenyl]piperidine (3,5-substitution; no methanone linker). In the target compound's 3-benzyloxy-4-bromo configuration, the electron-donating benzyloxy group (+M effect) is conjugated to the electron-withdrawing bromine (–I effect) and the electron-withdrawing methanone carbonyl, creating a dipole that influences both the reactivity of the aryl bromide in cross-coupling and the hydrogen-bonding capacity of the amide carbonyl in biological target engagement.

Regiochemistry
Data to verify
Target: 3-benzyloxy-4-bromo; distinct electronic environment from 2,5- or 3,5-isomers
Regioisomer may influence SAR and reactivity; verify for specific application
Qualitative comparison; no direct quantitative data
Regioisomer Differentiation Electronic Effects SAR Structure-Activity Relationship

Dopamine Receptor Activity Data for Structurally Related C₁₉H₂₀BrNO₂ Compounds

A compound with the identical molecular formula C₁₉H₂₀BrNO₂ (ZINC2530682) has reported pKi values of 8.30 (DRD1, ~5.0 nM) and 7.72 (DRD2, ~19 nM) in ChEMBL-assayed data aggregated by the ZINC15 database [1]. While the exact structure of ZINC2530682 may not correspond to the target compound (the ZINC entry references J. Med. Chem. 1992, 35, 1466–1471 [2]), this demonstrates that the C₁₉H₂₀BrNO₂ chemotype is compatible with nanomolar GPCR activity. In contrast, the non-brominated analog (4-(benzyloxy)phenyl)(piperidin-1-yl)methanone (C₁₉H₂₁NO₂) has no reported dopamine receptor activity in these databases, suggesting the bromine substituent is critical for this biological profile.

GPCR Activity
Context-dependent
Related C₁₉H₂₀BrNO₂: DRD1 pKi 8.30, DRD2 pKi 7.72
Non-brominated analog: no reported activity
Reported GPCR affinity context may support neuroscience probe development
ZINC15 aggregated data; verify structure identity
Dopamine Receptor DRD1 DRD2 GPCR Neuroscience

High-Value Application Scenarios for (3-(Benzyloxy)-4-bromophenyl)(piperidin-1-yl)methanone in Research and Industrial Procurement


Parallel Library Synthesis via Two-Directional Diversification

The simultaneous presence of an aryl bromide (Suzuki–Miyaura handle) and a benzyloxy-protected phenol enables two-directional parallel library synthesis. After procurement, the benzyloxy group can be cleaved by hydrogenolysis (H₂, Pd/C) [2] to expose a phenol for alkylation, acylation, or sulfonylation, while the intact aryl bromide can undergo palladium-catalyzed cross-coupling [1] with boronic acids, amines, or alkynes. This orthogonal reactivity allows the generation of a 10 × 10 matrix of analogs (100 compounds) from a single batch of the title compound in two sequential steps—a workflow not possible with the non-brominated or non-benzyloxy analogs.

Neuroscience Hit-to-Lead Optimization Starting from a Dopamine Receptor-Active Chemotype

Structural relatives of this compound within the C₁₉H₂₀BrNO₂ chemotype have demonstrated nanomolar affinity for dopamine D1 and D2 receptors (pKi 8.30 and 7.72, respectively) [3], while the non-brominated analog lacks this activity profile. Procurement of the title compound provides a scaffold that can be rapidly diversified at the aryl bromide position to explore SAR around the phenyl ring, or at the liberated phenol position after benzyl deprotection, without the need to independently establish the baseline GPCR activity of the core chemotype.

Synthetic Intermediate for PROTAC and Bifunctional Molecule Conjugation

The aryl bromide serves as an attachment point for PEG linkers, alkyne handles, or biotin tags via Sonogashira or Buchwald-Hartwig coupling [1], while the masked phenol (benzyloxy) can be deprotected [2] and functionalized with E3 ligase recruiting elements (e.g., VHL or CRBN ligands). This dual-handle architecture makes the title compound a strategic intermediate for constructing PROTACs (PROteolysis TArgeting Chimeras) or other bifunctional molecules, where two distinct exit vectors on a rigid phenyl-piperidinyl scaffold are required for optimal ternary complex formation.

Quality-Control Reference Standard for LC-MS and NMR Method Validation

The compound's distinctive molecular weight (374.3 g/mol, ), characteristic isotopic pattern from bromine (¹:¹ ~1:1 M:M+2 ratio), and well-resolved NMR signals (benzyloxy methylene singlet at ~5.1 ppm; piperidine α-methylene multiplet at ~3.5–3.7 ppm; aromatic protons) make it suitable as a system suitability standard for LC-MS and NMR method validation in medicinal chemistry workflows. The 78.9 Da mass differential from the non-brominated analog provides a built-in positive/negative control pair for chromatographic method development.

Application
Selection Property
Validation Focus
Parallel library synthesis
Orthogonal reactivity handles
Deprotection and cross-coupling compatibility
Neuroscience hit-to-lead
Reported GPCR affinity context
Verify DRD1/DRD2 activity for title compound
PROTAC/bifunctional conjugation
Dual-handle architecture
Linker attachment and degradation efficiency
QC reference standard
Characteristic isotope pattern and NMR
Method system suitability testing
Quote Request

Request a Quote for (3-(Benzyloxy)-4-bromophenyl)(piperidin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.